Dasotraline
Overview
Description
Dasotraline is a novel compound that functions as a serotonin, norepinephrine, and dopamine reuptake inhibitor. It was under development by Sunovion Pharmaceuticals for the treatment of attention-deficit hyperactivity disorder and binge eating disorder . Structurally, this compound is a stereoisomer of desmethylsertraline, an active metabolite of the antidepressant sertraline .
Mechanism of Action
Target of Action
Dasotraline is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that was under development for the treatment of attention-deficit hyperactivity disorder (ADHD) and binge eating disorder (BED) . Its primary targets are the sodium-dependent dopamine transporter, sodium-dependent serotonin transporter, and sodium-dependent noradrenaline transporter .
Mode of Action
This compound inhibits the reuptake of serotonin, norepinephrine, and dopamine by interacting with their respective transporters . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft can affect various biochemical pathways. These neurotransmitters are associated with mood regulation, attention, reward, and other cognitive functions .
Pharmacokinetics
It has been shown in preclinical studies to be a potent and balanced reuptake inhibitor of serotonin, norepinephrine, and dopamine .
Result of Action
The inhibition of reuptake leads to increased concentrations of serotonin, norepinephrine, and dopamine in the synaptic cleft. This can result in improved mood, increased attention, and reduced symptoms of ADHD and BED .
Biochemical Analysis
Biochemical Properties
Dasotraline plays a significant role in biochemical reactions by inhibiting the reuptake of serotonin, norepinephrine, and dopamine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. This compound interacts with sodium-dependent dopamine, serotonin, and norepinephrine transporters . These interactions are crucial as they prevent the reabsorption of neurotransmitters back into the presynaptic neuron, thereby prolonging their action.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating neurotransmitter levels, which impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, in neurons, the increased levels of serotonin, norepinephrine, and dopamine can enhance synaptic plasticity and improve mood and cognitive functions . Additionally, this compound’s impact on neurotransmitter levels can affect other cell types that express these receptors, potentially influencing their function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the sodium-dependent transporters for dopamine, serotonin, and norepinephrine . This inhibition prevents the reuptake of these neurotransmitters, leading to increased extracellular concentrations. The elevated levels of neurotransmitters can activate downstream signaling pathways, alter gene expression, and modulate synaptic plasticity . This compound’s balanced inhibition of these three transporters distinguishes it from other reuptake inhibitors that typically target only one or two neurotransmitters.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a slow absorption and long elimination half-life, resulting in stable plasma concentrations over 24 hours . This stability allows for once-daily dosing. Over time, this compound’s effects on neurotransmitter levels remain consistent, which is beneficial for maintaining therapeutic efficacy. Long-term studies have indicated that this compound can cause side effects such as insomnia, dry mouth, headache, decreased appetite, nausea, and anxiety .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses have been associated with therapeutic benefits, such as reduced binge eating and improved attention . Higher doses can lead to adverse effects, including increased anxiety and potential toxicity . The therapeutic window for this compound is therefore crucial for maximizing benefits while minimizing risks.
Metabolic Pathways
This compound is metabolized primarily through oxidation and subsequent phase II conjugations . The major metabolic pathways involve amine oxidation to form oxime M41, followed by sulfation to form M42 or glucuronidation to form M43 . Other pathways include N-hydroxylation and oxidative deamination . These metabolic processes ensure the elimination of this compound from the body while maintaining its therapeutic effects.
Transport and Distribution
This compound is slowly absorbed and extensively distributed within the body . It is transported across cell membranes via passive diffusion and interacts with various transporters and binding proteins . The distribution of this compound is widespread, with significant accumulation in the brain, where it exerts its therapeutic effects by modulating neurotransmitter levels .
Subcellular Localization
This compound’s subcellular localization is primarily within the synaptic cleft, where it inhibits the reuptake of neurotransmitters . This localization is crucial for its function as a reuptake inhibitor. Additionally, this compound may undergo post-translational modifications that influence its activity and stability within specific cellular compartments .
Preparation Methods
The synthesis of dasotraline involves the transamination of a chiral tetralone intermediate. The process utilizes an ®-selective ω-transaminase enzyme in the presence of an amine donor and a co-factor . The reaction conditions typically include an aqueous mixture with solvents such as dimethylsulfoxide or N,N-dimethylformamide . Industrial production methods focus on optimizing yield and chiral purity, often involving the formation and isolation of a salt between this compound and a chiral acid, such as (1R)-(-)-10-camphorsulfonic acid .
Chemical Reactions Analysis
Dasotraline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involving this compound can occur, particularly in the presence of suitable reagents and catalysts.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Dasotraline’s unique structure and reactivity make it a valuable compound for studying reuptake inhibition mechanisms.
Biology: In biological research, this compound is used to investigate the role of neurotransmitter reuptake in various physiological processes.
Medicine: This compound has shown promise in treating attention-deficit hyperactivity disorder and binge eating disorder by modulating neurotransmitter levels
Industry: The compound’s potential therapeutic applications have driven research and development efforts in the pharmaceutical industry.
Comparison with Similar Compounds
Dasotraline is unique among reuptake inhibitors due to its balanced inhibition of serotonin, norepinephrine, and dopamine reuptake . Similar compounds include:
Desmethylsertraline: An active metabolite of sertraline with selective serotonin reuptake inhibition.
Indatraline: A non-selective monoamine reuptake inhibitor.
Lometraline: Another compound with reuptake inhibition properties.
Compared to these compounds, this compound’s balanced reuptake inhibition profile offers a distinct therapeutic advantage in treating disorders involving multiple neurotransmitter systems .
Properties
IUPAC Name |
(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPXSILJHWNFMK-MEDUHNTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20217855 | |
Record name | Dasotraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20217855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Dasotraline has been shown in preclinical studies to be a potent and balanced reuptake inhibitor of serotonin, norepinephrine and dopamine (SNDRI). Serotonin, norepinephrine and dopamine are neurotransmitters associated with depression. There are currently no marketed treatments for depression that inhibit reuptake of all three neurotransmitters. | |
Record name | Dasotraline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12305 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
675126-05-3 | |
Record name | Dasotraline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675126-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dasotraline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675126053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dasotraline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12305 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dasotraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20217855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DASOTRALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D28EY0L5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dasotraline interact with its targets and what are the downstream effects?
A1: this compound acts by inhibiting the reuptake of dopamine and norepinephrine at presynaptic nerve terminals in the brain. [, , , , ] This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. These neurotransmitters play crucial roles in attention, executive function, and reward pathways, explaining this compound’s potential therapeutic effects in ADHD and BED. [, , , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound's molecular formula is C16H15Cl2N and its molecular weight is 292.19 g/mol. [, ]
Q3: Is there any spectroscopic data available for this compound?
A3: While specific spectroscopic data isn't provided in the research papers, analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to quantify this compound in human plasma. [] These methods utilize specific mass transitions characteristic of this compound's structure for identification and quantification.
Q4: Can you describe the pharmacokinetic profile of this compound?
A4: this compound exhibits slow absorption and a long elimination half-life (t1/2) of 47-77 hours, enabling once-daily dosing. [, , , , ] It achieves steady-state plasma concentration by 2 weeks of daily dosing. [] This pharmacokinetic profile contributes to its potential for providing sustained therapeutic benefits throughout the day. [, ]
Q5: How is this compound metabolized in the body?
A5: this compound undergoes extensive metabolism primarily through oxidation and subsequent phase II conjugations. [] Major metabolic pathways include amine oxidation, N-hydroxylation, oxidative deamination, and N-acetylation. []
Q6: Does this compound interact with drug transporters or metabolizing enzymes?
A6: Research indicates this compound acts as a selective inhibitor of Cytochrome P450 2B6 (CYP2B6), an enzyme involved in drug metabolism. [] This selectivity makes it a potential tool for reaction phenotyping studies. Further research is needed to fully understand this compound's interactions with other drug transporters and metabolizing enzymes.
Q7: What is the evidence for this compound's efficacy in treating ADHD?
A7: Several clinical trials have explored this compound's efficacy in treating ADHD in both adults and children. In these trials, this compound demonstrated significant improvements in ADHD symptoms, including reductions in hyperactivity, impulsivity, and inattentiveness. [, , , , , , , , , , ] These improvements were observed using standardized rating scales like the ADHD Rating Scale (ADHD RS-IV) and Clinical Global Impression (CGI) scales. [, , , , , ]
Q8: What about this compound's efficacy in treating Binge Eating Disorder?
A8: Clinical trials have also investigated this compound as a potential treatment for BED. Results indicate that this compound can significantly reduce the frequency of binge eating episodes and improve associated symptoms like obsessive-compulsive behaviors related to food. [, , , ] These findings highlight this compound's potential for addressing the core psychopathological drivers of BED. []
Q9: Are there any biomarkers being researched to predict this compound's efficacy or monitor treatment response?
A9: While the provided research doesn't delve into specific biomarkers for this compound, exploring potential biomarkers could offer valuable insights into individual patient responses. Future research might investigate biomarkers related to dopamine and norepinephrine signaling pathways, as alterations in these pathways are implicated in both ADHD and BED.
Q10: What is the safety and tolerability profile of this compound?
A10: this compound has been generally well-tolerated in clinical trials. [, , , , , , , , , , ] The most commonly reported adverse events were insomnia, decreased appetite, dry mouth, headache, and anxiety. [, , , , , , , , , , ]
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